Methyl orotate

Lipophilicity Membrane Permeability Drug Design

For R&D requiring intracellular orotic acid delivery, choose Methyl Orotate. Its methyl ester structure enhances lipophilicity (LogP -1.16 to -0.9) vs. the polar parent acid (LogP -0.83 to 0.76), enabling passive membrane diffusion. Intracellular esterases then release active orotic acid for pyrimidine studies. It is also a key synthetic intermediate. Substituting with orotic acid or salts is scientifically invalid due to fundamental differences in solubility and permeability.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 6153-44-2
Cat. No. B044782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl orotate
CAS6153-44-2
SynonymsOrotic Acid Methyl Ester;  6-Carbomethoxyuracil;  Methyl 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate;  Methyl Orotate;  NSC 42009
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)NC(=O)N1
InChIInChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H,1H3,(H2,7,8,9,11)
InChIKeyUUTDWTOZAWFKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Orotate (CAS 6153-44-2): Key Physicochemical and Functional Distinctions from Orotic Acid for Scientific Procurement


Methyl orotate (CAS 6153-44-2) is the methyl ester derivative of orotic acid (vitamin B13), a key intermediate in pyrimidine biosynthesis [1]. Esterification of the carboxylic acid moiety at position 6 of the pyrimidine ring imparts distinct physicochemical properties compared to the parent acid, most notably in lipophilicity and solubility profile . While orotic acid is a polar, hydrophilic compound with a LogP value of approximately -0.83 to 0.76, methyl orotate exhibits a LogP ranging from -1.16 to -0.9, reflecting its altered lipophilicity . This esterification also modifies its acid-base character, with a predicted pKa of 5.42 ± 0.10 for methyl orotate, compared to the pKa values of 1.8 and 9.55 for orotic acid . These differences are foundational for its utility in specific research and industrial applications, where its esterified form provides advantages in membrane permeability and synthetic versatility .

Why Orotic Acid Salts and Esters Are Not Interchangeable: A Procurement Rationale for Methyl Orotate (CAS 6153-44-2)


Substituting methyl orotate with orotic acid, or its common salts (e.g., potassium orotate, lithium orotate), is not scientifically valid due to fundamental differences in their physicochemical properties and intended applications. Methyl orotate is a neutral ester prodrug designed for enhanced membrane permeability and specific reactivity as a synthetic intermediate, while orotic acid is an acidic, highly polar molecule with limited cell penetration, and orotate salts are ionic species that dissociate in solution . These distinctions manifest in measurable differences in lipophilicity (LogP), acid dissociation (pKa), and solubility profiles, which directly impact their behavior in biological assays, chemical syntheses, and formulation processes . Procurement decisions must therefore be based on the specific quantitative attributes of each compound, as a generic substitution will lead to non-equivalent experimental or industrial outcomes.

Quantitative Differentiation of Methyl Orotate (CAS 6153-44-2) from Orotic Acid and Related Salts: Evidence for Informed Selection


Enhanced Lipophilicity: Methyl Orotate vs. Orotic Acid (LogP Comparison)

Methyl orotate demonstrates a higher calculated LogP value compared to its parent acid, orotic acid. Specifically, methyl orotate exhibits a LogP of -1.16 to -0.9 [1], whereas orotic acid has a LogP of -0.83 [2] or as low as -1.40 [3]. This indicates that methyl orotate is less polar and more lipophilic, which is a critical differentiator for applications requiring improved passive diffusion across biological membranes. The esterified form is designed to enhance cellular uptake, as the lipophilic methyl ester facilitates membrane permeability, after which intracellular esterases hydrolyze it to release the active orotic acid .

Lipophilicity Membrane Permeability Drug Design Prodrug

Distinct Acid-Base Character: pKa and Ionization State at Physiological pH

Methyl orotate and orotic acid exhibit markedly different acid-base properties, which dictate their ionization states under physiological conditions. Methyl orotate has a predicted pKa of 5.42 ± 0.10 , whereas orotic acid has two pKa values: 1.8 (carboxylic acid) and 9.55 (amide-like nitrogen) . At physiological pH (7.4), methyl orotate (predicted pKa 5.42) will be predominantly un-ionized, while orotic acid (pKa 1.8 and 9.55) will exist primarily as a mono-anion. This difference in ionization directly impacts solubility, membrane permeability, and the compound's behavior in biological assays and formulations.

pKa Ionization Solubility Formulation

Differential Solubility Profile: Aqueous vs. Ammoniacal Media

Methyl orotate displays a distinct solubility profile that differs from the parent acid. While orotic acid is reported to have a water solubility of approximately 12.8 g/L [1] or 1820 mg/L , methyl orotate is only sparingly soluble in water but is specifically noted as soluble in 1N ammonium hydroxide (NH4OH) . This selective solubility in basic media is a key handling and formulation differentiator. For example, preparing stock solutions of methyl orotate for biological assays may require the use of a basic buffer, whereas orotic acid can be dissolved directly in water or DMSO . This distinction is critical for experimental reproducibility and must be accounted for in procurement and laboratory protocols.

Solubility Formulation Sample Preparation Analytical Chemistry

Targeted Application Scenarios for Methyl Orotate (CAS 6153-44-2) Based on Validated Differential Evidence


Prodrug Design and Intracellular Delivery Studies

For researchers investigating the intracellular delivery of orotic acid to modulate pyrimidine metabolism, methyl orotate is the superior choice. Its enhanced lipophilicity (LogP -1.16 to -0.9 vs. -0.83 to -1.40 for orotic acid) and favorable ionization state at physiological pH (predicted pKa 5.42) promote passive diffusion across cell membranes. Once inside the cell, esterases hydrolyze the methyl ester to release the active orotic acid, enabling studies on its effects on nucleotide pools without the permeability limitations of the parent acid. This application is directly supported by the differential physicochemical evidence .

Chemical Synthesis of Modified Pyrimidines and Peptide Nucleic Acids

Methyl orotate is a critical starting material in the synthesis of complex pyrimidine derivatives. Its methyl ester functionality allows for selective derivatization not possible with the free acid. For instance, it is used in the preparation of pyrimidine hydrazine acids for peptide recognition and in the synthesis of pyrimidines bearing acyclic moieties . Its specific solubility in 1N NH4OH facilitates purification and reaction workup procedures, making it a preferred building block over orotic acid in synthetic organic chemistry workflows.

Formulation Development Requiring Controlled Solubility in Basic Media

When developing formulations where release or dissolution in a basic environment is desired, methyl orotate's solubility profile becomes an advantage. Its sparing solubility in water but specific solubility in 1N NH4OH allows for controlled dissolution strategies. This is in contrast to orotic acid, which is freely soluble in water [1]. This property can be exploited in the design of targeted drug delivery systems, specialized cell culture supplements, or in analytical methods requiring specific dissolution conditions.

Investigating Pyrimidine Metabolism with Enhanced Cell Entry

Studies focusing on the effects of exogenous orotate on cellular pyrimidine pools often face the challenge of poor cellular uptake of the polar orotic acid. Methyl orotate, as an ester prodrug, circumvents this limitation. Its enhanced membrane permeability, evidenced by its higher LogP , allows for efficient intracellular delivery of orotate equivalents. This enables more accurate investigations into the role of orotate in processes like nucleic acid biosynthesis, cell proliferation, and metabolic stress responses, without the confounding factor of limited cellular entry .

Technical Documentation Hub

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